

FT-IR Analysis of N-BOC-Thienylalanine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Thien-2-yl)-L-alanine, N-BOC protected

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of N-BOC-thienylalanine. N-BOC-thienylalanine is a crucial protected amino acid derivative used extensively in the synthesis of peptidomimetics and other pharmaceutical compounds. FT-IR spectroscopy serves as a rapid and non-destructive analytical technique for the structural confirmation and quality control of this important building block. This document outlines the expected spectral characteristics, a detailed experimental protocol for analysis, and visual representations of the molecular structure and analytical workflow.

Core Concepts of FT-IR Spectroscopy

Infrared spectroscopy is a technique based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.^[1] An FT-IR spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups present in a sample.^[1] For N-BOC-thienylalanine, key functional groups include the carbamate of the BOC (tert-butyloxycarbonyl) protecting group, the carboxylic acid, the secondary N-H bond, and the thiophene ring.

Predicted FT-IR Spectral Data for N-BOC-Thienylalanine

The following table summarizes the predicted characteristic absorption bands for N-BOC-thienylalanine. These values are derived from established infrared spectroscopy correlation tables for its constituent functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
3300 - 2500	Strong, Very Broad	Carboxylic Acid	O-H Stretch
~3300	Medium	N-BOC Group	N-H Stretch
3100 - 3000	Medium to Weak	Thiophene Ring	Aromatic C-H Stretch
2980 - 2850	Medium	Alkyl Groups (BOC & Alanine)	C-H Stretch
~1710	Strong	Carboxylic Acid	C=O Stretch (H-bonded dimer)
1700 - 1680	Strong	N-BOC Group (Carbamate)	C=O Stretch
1600 - 1450	Medium to Weak	Thiophene Ring	C=C Ring Stretching
~1520	Medium	N-BOC Group	N-H Bend (Amide II)
1450 & 1375	Medium	BOC Group	C-H Bend (tert-butyl)
1300 - 1200	Strong	Carboxylic Acid	C-O Stretch
~1160	Strong	N-BOC Group	C-O Stretch
900 - 700	Strong	Thiophene Ring	C-H Out-of-plane Bend

Molecular Structure and Analytical Workflow

The chemical structure of N-BOC-thienylalanine and the general workflow for its FT-IR analysis are depicted below.

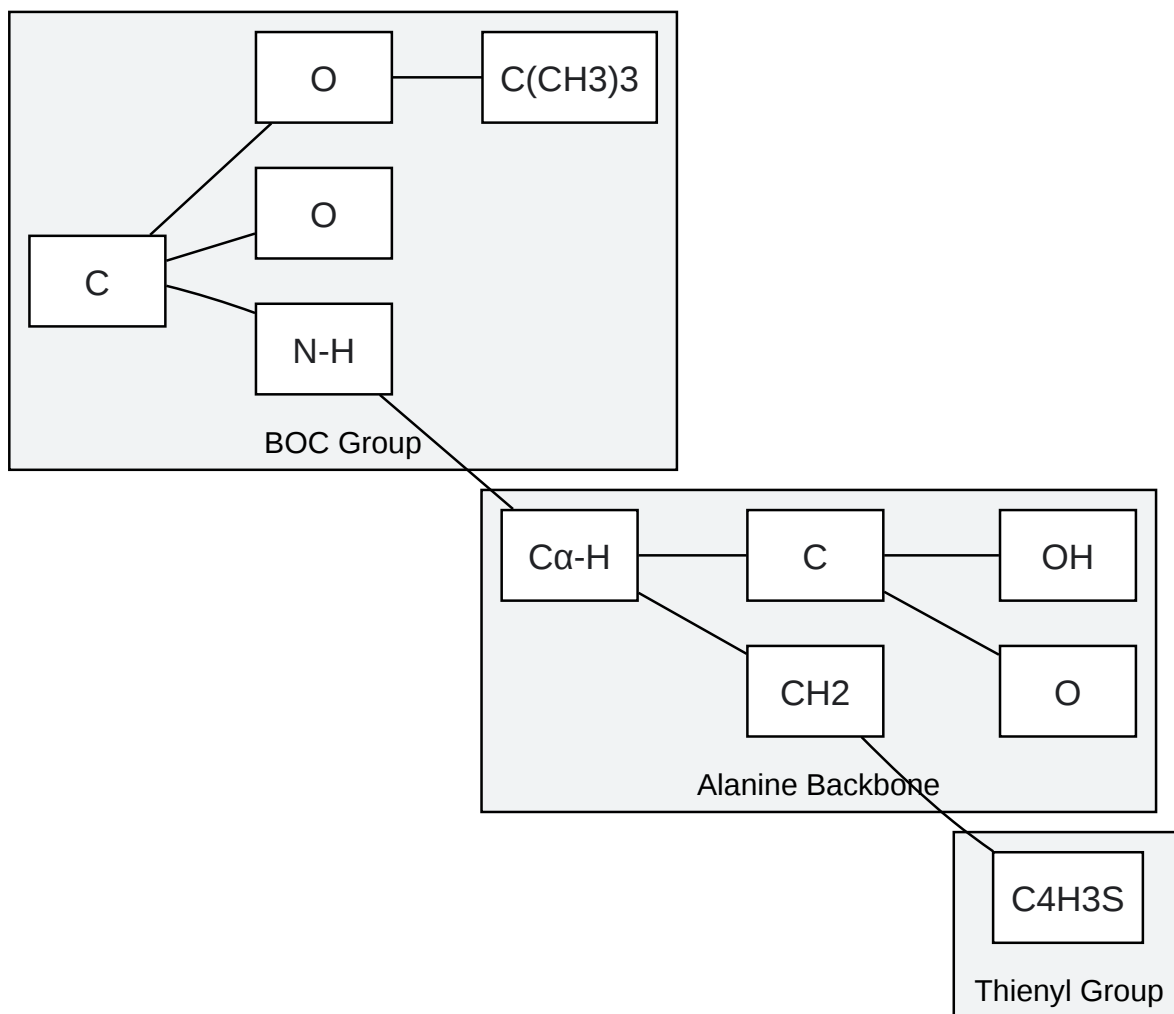


Figure 1: Chemical Structure of N-BOC-thienylalanine

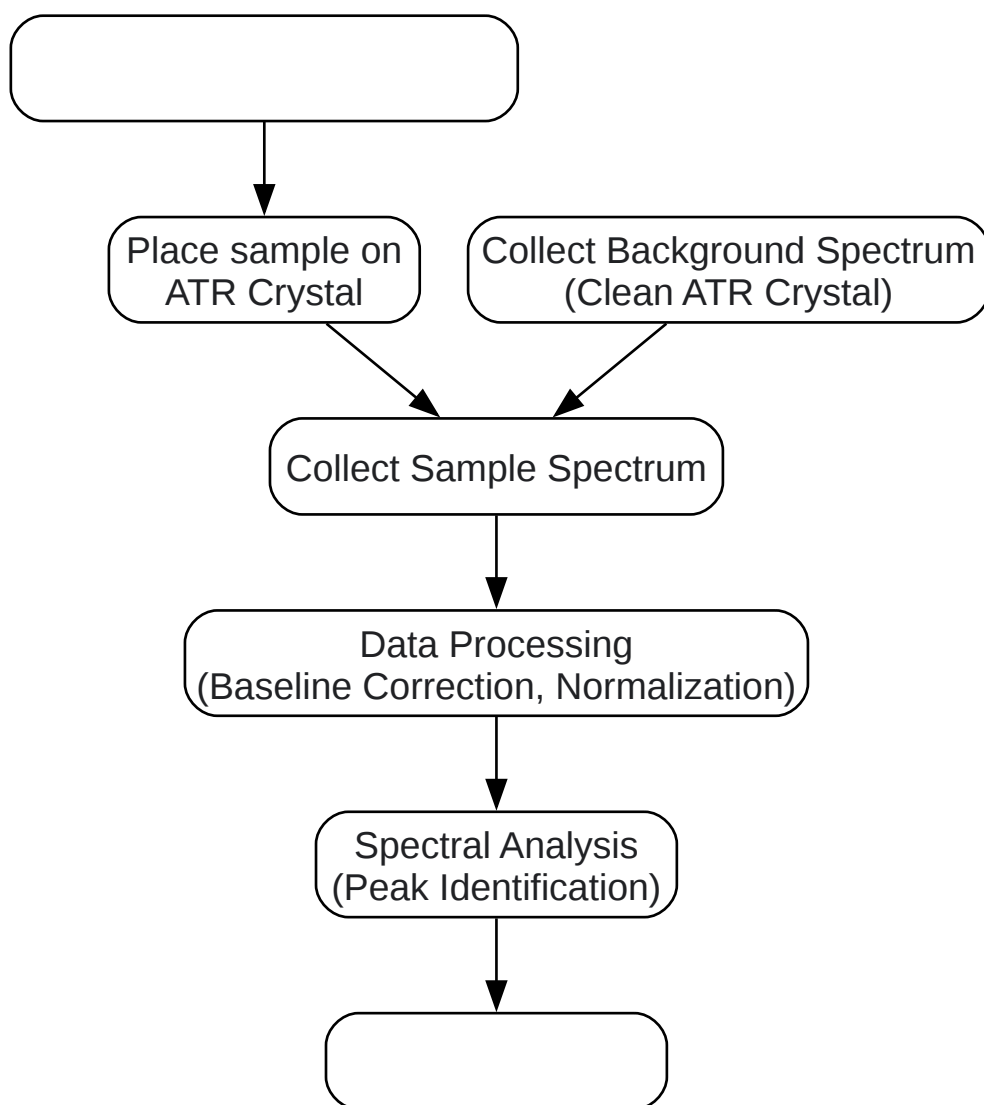


Figure 2: FT-IR Analysis Workflow

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References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

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